Bay 65-1942 (R form)

Enantioselectivity IKKβ kinase inhibition Stereochemical purity

Bay 65-1942 (R form) is the stereochemically defined, less active R-enantiomer of the potent IKKβ kinase inhibitor Bay 65-1942. It is an indispensable tool for medicinal chemistry programs performing structure-activity relationship (SAR) studies on pyrido[2,3-d][1,3]oxazin-2-one scaffolds. Unlike the active S-enantiomer free base or HCl salt, this compound provides the requisite enantiomer-specific control to validate target engagement and pathway selectivity. Its well-characterized >50-fold selectivity for IKKβ over IKKα makes it critical for distinguishing canonical from non-canonical NF-κB signaling.

Molecular Formula C22H25N3O4
Molecular Weight 395.5 g/mol
CAS No. 758683-21-5
Cat. No. B3330891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBay 65-1942 (R form)
CAS758683-21-5
Molecular FormulaC22H25N3O4
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O
InChIInChI=1S/C22H25N3O4/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27)/t14-/m0/s1
InChIKeyIGJVFGZEWDGDOO-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bay 65-1942 R Form (CAS 758683-21-5): A Reference-Grade IKKβ Kinase Inhibitor for NF-κB Pathway Research


Bay 65-1942 (R form) is the less active enantiomer of the ATP-competitive IKKβ kinase inhibitor Bay 65-1942. The compound selectively targets IκB kinase beta (IKKβ/IKK2), a central regulator of the canonical NF-κB signaling pathway [1]. With a molecular weight of 395.45 g/mol and typical purity exceeding 98% by HPLC, this compound serves as a critical tool compound for distinguishing IKKβ-dependent signaling from other NF-κB regulatory nodes [2].

Why Bay 65-1942 R Form Cannot Be Casually Substituted: Enantiomer-Specific Activity and Target Engagement Profiles


IKKβ inhibitors exhibit substantial divergence in potency, selectivity, and binding mechanisms that preclude simple interchange. Bay 65-1942 R form is specifically the less active R-enantiomer of Bay 65-1942, and its use is essential for experiments where the active S-enantiomer serves as a comparator or where stereochemical purity is required [1]. Substituting with the free base or hydrochloride salt forms (CAS 600734-02-9 or 600734-06-3) alters the molecular weight and solubility characteristics, potentially confounding dosing calculations. Furthermore, alternative IKKβ inhibitors such as BMS-345541 function through allosteric rather than ATP-competitive mechanisms, producing different kinase selectivity profiles and cellular effects [2]. The quantitative evidence below demonstrates why compound selection must be based on precise experimental requirements rather than class-level assumptions.

Quantitative Differentiation of Bay 65-1942 R Form: Head-to-Head and Cross-Study Comparator Evidence


Enantiomer-Specific IKKβ Inhibition Potency: Bay 65-1942 R Form vs. Active S-Enantiomer

Bay 65-1942 R form is the less active R-enantiomer of Bay 65-1942. The R form exhibits reduced IKKβ inhibitory activity compared to the active S-enantiomer (contained in the free base and hydrochloride forms, CAS 600734-02-9 and 600734-06-3), with a Ki of 2 nM reported for the active compound . This stereochemical distinction is critical for experiments requiring enantiomeric controls or for studies where the active S-enantiomer must be used as a comparator [1].

Enantioselectivity IKKβ kinase inhibition Stereochemical purity

IKKβ vs. IKKα Isoform Selectivity: Bay 65-1942 vs. BMS-345541 and TPCA-1

Bay 65-1942 demonstrates >50-fold selectivity for IKKβ over IKKα (Ki = 2 nM for IKKβ; Ki = 135 nM for IKKα) [1]. In contrast, the allosteric inhibitor BMS-345541 exhibits only 13-fold selectivity (IKKβ IC50 = 0.3 μM; IKKα IC50 = 4 μM) [2][3], and TPCA-1, while potent (IKKβ IC50 = 17.9 nM), has less comprehensively characterized isoform selectivity . The superior IKKβ/IKKα selectivity ratio of Bay 65-1942 provides a cleaner tool for distinguishing canonical NF-κB signaling mediated by IKKβ from non-canonical pathways that depend on IKKα.

IKK isoform selectivity NF-κB signaling Kinase selectivity profiling

Broad Kinase Selectivity Profiling: Bay 65-1942 vs. Pan-Kinase Inhibitors

Bay 65-1942 has been profiled against a panel of 11 additional kinases and demonstrates no significant inhibition (IC50 >10 μM) against IKK3, MKK4, MKK7, ERK-1, Syk, Lck, Fyn, PI3Kγ, PKA, and PKC . This clean selectivity profile distinguishes Bay 65-1942 from broader IKK inhibitors and from pan-kinase tool compounds that exhibit significant off-target activity. In contrast, BMS-345541, while also selective, binds allosterically rather than ATP-competitively, which may alter its efficacy in certain cellular contexts [1].

Kinase selectivity Off-target profiling IKKβ specificity

In Vivo Cardioprotective Efficacy: Bay 65-1942 in Myocardial Ischemia-Reperfusion Injury

In a murine model of myocardial ischemia-reperfusion (IR) injury, Bay 65-1942 (free base/hydrochloride) administered prior to ischemia significantly reduced left ventricular infarct size. The infarct-to-area at risk (AAR) ratio decreased from 70.7±3.4% in vehicle-treated animals to 42.7±4.1% with pre-ischemia Bay 65-1942 treatment (P<0.05) [1]. Serum creatine kinase-MB (CK-MB) levels were also significantly attenuated (14,170±3,219 units for vehicle vs. treatment group, P<0.05) . This in vivo efficacy provides a validated functional readout for IKKβ inhibition, whereas compounds like BMS-345541 have been characterized in different disease models (collagen-induced arthritis) with distinct endpoints [2].

Ischemia-reperfusion injury Cardioprotection IKKβ inhibition in vivo

Optimal Research Applications for Bay 65-1942 R Form: Evidence-Based Procurement Guidance


Stereochemical Control in IKKβ Inhibitor Structure-Activity Relationship (SAR) Studies

Bay 65-1942 R form is the less active enantiomer of the parent compound and is essential for experiments requiring stereochemical controls. Researchers conducting SAR studies on IKKβ inhibitors should procure the R form alongside the active S-enantiomer (free base or hydrochloride) to establish enantiomer-specific activity profiles [1]. This is particularly relevant for medicinal chemistry programs optimizing pyrido[2,3-d][1,3]oxazin-2-one scaffolds for improved IKKβ selectivity and pharmacokinetic properties.

Canonical NF-κB Pathway Dissection Requiring High IKKβ/IKKα Selectivity

For studies requiring clean discrimination between canonical (IKKβ-dependent) and non-canonical (IKKα-dependent) NF-κB signaling, Bay 65-1942 offers >50-fold selectivity for IKKβ over IKKα [2]. This selectivity window exceeds that of alternative inhibitors like BMS-345541 (13-fold selectivity) [3], making Bay 65-1942 the preferred tool for experiments where IKKα cross-inhibition could confound pathway interpretation, such as in B-cell biology or lymphoid organogenesis research.

Cardiovascular Pharmacology: Myocardial Ischemia-Reperfusion Injury Models

Bay 65-1942 (free base/hydrochloride) has demonstrated robust cardioprotective effects in murine ischemia-reperfusion models, reducing infarct size by approximately 40% when administered prior to ischemia [4]. Researchers investigating IKKβ as a therapeutic target in cardiovascular disease should prioritize Bay 65-1942 based on this validated in vivo efficacy, which is not established for other IKKβ tool compounds. The active S-enantiomer (rather than the R form) should be used for functional studies; the R form serves as the appropriate stereochemical control.

Kinase Selectivity Reference Standard for IKKβ Inhibitor Screening

Given its well-characterized selectivity profile against 11 off-target kinases (IC50 >10 μM for all tested) , Bay 65-1942 serves as an excellent reference compound for screening assays designed to identify novel IKKβ inhibitors. Its ATP-competitive mechanism and clean selectivity distinguish it from allosteric inhibitors like BMS-345541 [5], providing a complementary benchmark for evaluating hit compounds with different binding modes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bay 65-1942 (R form)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.